Aceneuramic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

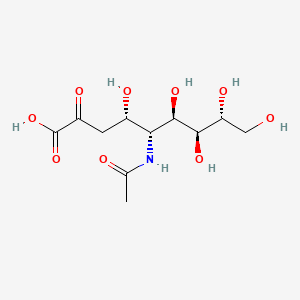

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGAYAKRZNYFFG-BOHATCBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83248-83-3 | |

| Details | Compound: Neuraminic acid, N-acetyl-, homopolymer | |

| Record name | Neuraminic acid, N-acetyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83248-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0050425 | |

| Record name | Aceneuramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-48-6 | |

| Record name | Acetylneuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceneuramic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceneuramic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aceneuramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENEURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP2782OP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of N-Acetylneuraminic Acid in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a critical and multifaceted role in regulating a wide array of cell signaling pathways.[1][2] Positioned at the terminal end of glycan chains on glycoproteins and glycolipids, Neu5Ac serves as a crucial recognition molecule, modulating intercellular interactions and signal transduction cascades that are fundamental to immune responses, cancer progression, and neuronal function. This technical guide provides an in-depth exploration of the core mechanisms by which Neu5Ac influences cell signaling, with a focus on its interactions with Sialic acid-binding immunoglobulin-like lectins (Siglecs) and Toll-like receptors (TLRs). Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this burgeoning field.

Neu5Ac-Mediated Signaling Through Siglec Receptors

Siglecs are a family of I-type lectins expressed predominantly on hematopoietic cells that recognize sialic acids as their ligands.[3] The interaction between Neu5Ac and Siglecs is a key mechanism for distinguishing "self" from "non-self" and maintaining immune homeostasis. Dysregulation of this axis is implicated in various pathological conditions, including autoimmune diseases and cancer.

The Canonical Inhibitory Signaling Pathway of Siglecs

The majority of Siglecs possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) and ITIM-like domains.[4] Upon binding to Neu5Ac-containing glycans on opposing cells (trans) or on the same cell surface (cis), these Siglecs initiate an inhibitory signaling cascade.

The binding of Neu5Ac induces clustering of Siglec receptors, leading to the phosphorylation of tyrosine residues within their ITIMs by Src family kinases.[4][5] These phosphorylated ITIMs then serve as docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[4][5][6] The recruitment of these phosphatases is a critical step in the inhibitory function of Siglecs.[5][6]

References

- 1. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 2. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 4. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mSiglec-E, a novel mouse CD33-related siglec (sialic acid-binding immunoglobulin-like lectin) that recruits Src homology 2 (SH2)-domain-containing protein tyrosine phosphatases SHP-1 and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylneuraminic Acid as a Core Component of Gangliosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, is a critical structural and functional component of gangliosides—sialic acid-containing glycosphingolipids embedded in the outer leaflet of the plasma membrane.[1][2] These molecules are particularly abundant in the nervous system, where they play pivotal roles in cellular recognition, signal transduction, and neuronal development.[3][4] The presence and specific linkage of Neu5Ac residues within the glycan chain of a ganglioside dictate its biological function and its interaction with various proteins, toxins, and other cell surface molecules. This technical guide provides a comprehensive overview of Neu5Ac's role in ganglioside biology, focusing on their biosynthesis, involvement in signaling pathways, and the methodologies used for their study.

The Structural Significance of N-Acetylneuraminic Acid in Gangliosides

Gangliosides are characterized by a hydrophobic ceramide anchor and a hydrophilic oligosaccharide chain, to which one or more Neu5Ac residues are attached.[5] The negative charge conferred by the carboxyl group of Neu5Ac at physiological pH is a defining feature of gangliosides, distinguishing them from neutral glycosphingolipids.[1] This charge influences membrane fluidity and the formation of lipid rafts, specialized membrane microdomains enriched in gangliosides, cholesterol, and signaling proteins. The major gangliosides in the human brain are GM1, GD1a, GD1b, and GT1b, which collectively account for over 90% of the total brain ganglioside content.[6][7]

Quantitative Data on Ganglioside Concentrations and Interactions

The concentration and composition of gangliosides vary significantly between different tissues, cell types, and developmental stages. Furthermore, their interactions with binding partners are characterized by specific affinities.

Table 1: Concentration of N-Acetylneuraminic Acid and Major Gangliosides in Human Tissues

| Analyte | Tissue/Cell Type | Concentration | Reference(s) |

| Total Sialic Acid | Human Brain | 2-4 times higher than other mammals | [8] |

| Human Cerebellar Gray Matter | ~3x higher than white matter | [8] | |

| Ganglioside-bound Sialic Acid | Human Brain (Adult) | Decreases with age (e.g., from 1070 µg/g fresh tissue) | [9] |

| GM1 | Human Frontal Cortex (Adult) | Declines with aging | [7] |

| Human Brain (Adult) | 10-20% of total gangliosides | [4] | |

| GD1a | Human Frontal Cortex (Adult) | Declines with aging | [7] |

| GD1b | Human Frontal Cortex (Adult) | Increases with aging | [7] |

| GT1b | Human Frontal Cortex (Adult) | Stable with aging | [7] |

| GD2 | Serum of High-Risk Neuroblastoma Patients | Median: 167 nM (Range: 16.1–1060 nM) | [10][11][12] |

| Serum of Healthy Children (Controls) | Median: 5.6 nM | [10][11][12] |

Table 2: Binding Affinities and Dose-Response of Ganglioside Interactions

| Interacting Molecules | Parameter | Value | Reference(s) |

| Cholera Toxin B subunit + GM1 | Kd | 4.61 x 10-12 M | [13][14] |

| Cholera Toxin B subunit + GM2 | Kd | > GM1 | [13][14] |

| Cholera Toxin B subunit + GD1a | Kd | > GM2 | [13][14] |

| Siglec-7 + GD3 | High Affinity | - | [15] |

| GM1-induced TrkA phosphorylation | Optimal Concentration | 80-100 µM | [16] |

| GM1-induced PI3-Kinase activation | EC50 | 5 µM | [17] |

| FAK inhibitor (PF-573228) on GD2+ cells | Dose-dependent inhibition of mammosphere formation | 100 nM - 1 µM | [18] |

Table 3: Kinetic Parameters of Key Enzymes in Ganglioside Biosynthesis

| Enzyme | Substrate(s) | Km (µM) | Vmax | Reference(s) |

| GD3 Synthase (ST8SiaI) | CMP-NeuAc | 88 | - | [15] |

| GM3 | 83 | - | [15] | |

| ST3Gal-I | Type-III acceptors | 5-50 | High | [19] |

| ST3Gal-II | Type-III acceptors | ~130 | - | [19] |

| GM2/GD2 Synthase (B4GALNT1) | GM3 and GD3 | - | - | [20] |

Biosynthesis of Gangliosides

The biosynthesis of gangliosides is a stepwise process occurring in the Golgi apparatus, orchestrated by a series of specific glycosyltransferases.[3] The process begins with the synthesis of glucosylceramide on the cytosolic face of the endoplasmic reticulum, which is then flipped into the Golgi lumen. Subsequent additions of galactose, N-acetylgalactosamine, and Neu5Ac residues lead to the formation of the diverse array of ganglioside structures. The major pathways are the "a-series," "b-series," and "c-series," which diverge from the common precursor, GM3.

Caption: Major pathways of ganglioside biosynthesis.

Signaling Pathways Modulated by Gangliosides

Gangliosides are not merely structural components of the cell membrane; they are active participants in cellular signaling. By modulating the activity of membrane receptors and downstream signaling cascades, they influence a wide range of cellular processes, from proliferation and differentiation to apoptosis.

GM1 Signaling

GM1 is well-known for its neurotrophic and neuroprotective effects, which are mediated in part through its interaction with receptor tyrosine kinases (RTKs) such as TrkA, the receptor for nerve growth factor (NGF).[16] GM1 can potentiate NGF-induced TrkA autophosphorylation and also directly activate TrkA, leading to the activation of downstream pathways including the Ras-MAPK/ERK and PI3K/Akt pathways.[16][17][21]

Caption: GM1-mediated activation of TrkA signaling.

GD2 Signaling

GD2 is highly expressed in tumors of neuroectodermal origin, such as neuroblastoma and melanoma, and its expression is associated with increased cell proliferation, migration, and invasion.[22] GD2 can modulate the activity of several signaling molecules, including focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion and migration.[18] The activation of FAK by GD2 can lead to the subsequent activation of downstream pathways like the PI3K/Akt and MAPK/ERK pathways.[4]

Caption: GD2-mediated activation of FAK signaling.

GT1b Signaling

GT1b has been implicated in modulating immune responses and has been shown to induce the expression of hyaluronan synthase 2 (HAS2) in orbital fibroblasts through a pathway involving Toll-like receptor 2 (TLR2) and the PI3K/Akt/mTOR cascade.

Caption: GT1b-induced HAS2 expression via TLR2 and PI3K/Akt/mTOR.

Experimental Protocols

The study of gangliosides requires specialized techniques for their extraction, purification, and analysis due to their amphipathic nature.

Protocol 1: Extraction and Purification of Gangliosides from Brain Tissue

This protocol is adapted from established methods for the isolation of gangliosides.

Materials:

-

Brain tissue (fresh or frozen)

-

Ice-cold deionized water

-

Methanol (B129727) (reagent grade)

-

Chloroform (B151607) (reagent grade)

-

tC18 Sep-Pak cartridges

-

Solvents for Sep-Pak:

-

Chloroform:Methanol:Water (2:43:55, v/v/v)

-

Methanol:Water (1:1, v/v)

-

Methanol (100%)

-

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization:

-

Weigh the brain tissue and place it in an ice-cold homogenizer.

-

Add 4 volumes (e.g., 4 mL/g wet weight) of ice-cold deionized water.

-

Calculate the "total aqueous volume" as the sum of the added water and the water content of the tissue (approximately 80% of the wet weight).

-

Homogenize with approximately 10 strokes until a uniform suspension is achieved.

-

-

Lipid Extraction:

-

Add 2.67 volumes of room temperature methanol (based on the "total aqueous volume") to the homogenate and mix thoroughly.

-

Add 1.33 volumes of chloroform (based on the "total aqueous volume") and mix vigorously. The final solvent ratio should be approximately Chloroform:Methanol:Aqueous (4:8:3).

-

Centrifuge at ~450 x g for 15 minutes at room temperature to pellet precipitated proteins and other macromolecules.

-

Carefully collect the supernatant (total lipid extract).

-

-

Phase Partitioning:

-

To the collected supernatant, add 0.173 volumes of deionized water (based on the recovered extract volume) to achieve a final solvent ratio of approximately Chloroform:Methanol:Aqueous (4:8:5.6).

-

Mix vigorously and centrifuge at ~450 x g for 15 minutes to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the gangliosides.

-

-

Solid-Phase Extraction (Purification):

-

Pre-wash a tC18 Sep-Pak cartridge with 3 mL each of methanol, methanol:water (1:1), and chloroform:methanol:water (2:43:55).

-

Load the collected upper phase onto the pre-washed cartridge.

-

Wash the cartridge with 3 mL of chloroform:methanol:water (2:43:55) followed by 3 mL of methanol:water (1:1).

-

Elute the purified gangliosides with 3 mL of 100% methanol.

-

Dry the eluate under a stream of nitrogen.

-

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 3. Enzyme assay of glycolipid glycosyltransferases: GM2/GD2 synthase (β1,4-GalNAc transferase, B4GALNT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sialic Acid Content of the Brain | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 9. Increasing brain N‐acetylneuraminic acid alleviates hydrocephalus‐induced neurological deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ganglioside GD2 as a circulating tumor biomarker for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of ganglioside GD2 in tumor tissues and sera of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification and analysis of novel functional sites in human GD3-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GM1 ganglioside activates the high-affinity nerve growth factor receptor trkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GM1-induced activation of phosphatidylinositol 3-kinase: involvement of Trk receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. GM1 ganglioside induces phosphorylation and activation of Trk and Erk in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. karger.com [karger.com]

The Biosynthesis of N-Acetylneuraminic Acid in Mammals: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammals, plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immunology. Its biosynthesis is a complex, multi-step enzymatic pathway that is tightly regulated. Dysregulation of this pathway has been implicated in various pathological conditions, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the core biosynthetic pathway of Neu5Ac in mammals, detailing the enzymes, substrates, and intermediates involved. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the pathway and experimental workflows to serve as a comprehensive resource for researchers in the field.

The Core Biosynthetic Pathway of N-Acetylneuraminic Acid

The de novo biosynthesis of N-Acetylneuraminic acid (Neu5Ac) in the cytoplasm of mammalian cells is a four-step enzymatic cascade that converts UDP-N-acetylglucosamine (UDP-GlcNAc) into Neu5Ac. This is followed by the activation of Neu5Ac to CMP-Neu5Ac in the nucleus, the donor substrate for sialyltransferases in the Golgi apparatus.[1][2] The key enzymes in this pathway are:

-

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A bifunctional enzyme that catalyzes the first two committed steps in the pathway.[3]

-

N-acetylneuraminate synthase (NANS): Also known as Neu5Ac-9-phosphate synthase, this enzyme catalyzes the condensation of ManNAc-6-phosphate and phosphoenolpyruvate (B93156) (PEP).[4][5]

-

N-acylneuraminate-9-phosphatase (NANP): This enzyme dephosphorylates Neu5Ac-9-phosphate to yield Neu5Ac.[6][7]

-

CMP-sialic acid synthetase (CMAS): Located in the nucleus, this enzyme activates Neu5Ac to CMP-Neu5Ac.[8][9]

The overall pathway can be summarized as follows:

-

Epimerization: UDP-GlcNAc is converted to N-acetylmannosamine (ManNAc) and UDP by the epimerase domain of GNE.[3]

-

Phosphorylation: ManNAc is then phosphorylated at the 6th position to form ManNAc-6-phosphate by the kinase domain of GNE.[3]

-

Synthesis: NANS catalyzes the aldol (B89426) condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to produce Neu5Ac-9-phosphate and inorganic phosphate (B84403).[5]

-

Dephosphorylation: NANP hydrolyzes the phosphate group from Neu5Ac-9-phosphate to generate free Neu5Ac.[7]

-

Activation: Finally, Neu5Ac is transported into the nucleus where CMAS catalyzes its reaction with CTP to form CMP-Neu5Ac and pyrophosphate.[8]

dot

Caption: De novo biosynthesis pathway of N-Acetylneuraminic acid in mammals.

Quantitative Data

This section summarizes the available kinetic parameters for the key enzymes in the mammalian Neu5Ac biosynthesis pathway. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and substrate concentrations.

| Enzyme | Species | Substrate | Km | Vmax | Reference(s) |

| GNE (Kinase domain) | Human | ManNAc | 95 µM | 2.6 units/mg | [10] |

| Human | ATP | 4.4 mM | - | [10] | |

| NANS | Rat | ManNAc-6-P | 35 µM | - | [5] |

| Rat | PEP | 100 µM | - | [5] | |

| NANP | Human | Neu5Ac-9-P | 0.047 mM | 143 µmol/min/mg | [7] |

| Human | Neu5Ac-9-P | 0.09 mM | 112 µmol/min/mg | [7] | |

| CMAS | Pasteurella haemolytica | CTP | 1.77 mM | - | [11] |

| Pasteurella haemolytica | NeuAc | 1.82 mM | - | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) Activity Assays

dot

Caption: Workflow for GNE epimerase activity assay using the Morgan-Elson method.

Protocol:

-

Reaction Setup: Prepare a 200 µL reaction mixture containing the purified GNE enzyme, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM Na₂HPO₄ buffer (pH 7.5).[3]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[3]

-

Reaction Termination: Stop the reaction by heating at 100°C for 1 minute.[3]

-

Morgan-Elson Reaction: a. To 150 µL of the reaction mixture, add 30 µL of 0.8 M potassium borate buffer (pH 9.1).[3] b. Incubate the mixture at 100°C for 3 minutes.[3] c. Add 800 µL of 1% (w/v) 4-dimethylaminobenzaldehyde in 0.125% 10 N HCl.[3] d. Incubate at 37°C for 3 minutes.[3]

-

Quantification: Measure the absorbance at 585 nm. The amount of ManNAc produced is determined by comparing the absorbance to a standard curve of known ManNAc concentrations.

dot

Caption: Workflow for GNE kinase activity assay using an enzyme-coupled method.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a 200 µL reaction mixture containing the purified GNE protein, 10 mM MgCl₂, 5 mM ManNAc, 10 mM ATP, 0.2 mM NADH, 2 mM phosphoenolpyruvate, 4 units of pyruvate (B1213749) kinase (PK), and 4 units of lactate (B86563) dehydrogenase (LDH) in 60 mM Tris-HCl buffer (pH 8.1).[3]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at 37°C using a plate reader. The rate of NADH oxidation is directly proportional to the ManNAc kinase activity.

N-acetylneuraminate Synthase (NANS) Activity Assay[4]

dot

Caption: Workflow for NANS activity assay with HPLC-based quantification.

Protocol:

-

Reaction Setup: Prepare a 25 µL reaction mixture containing the purified NANS enzyme, 1.0 mM ManNAc-6-P, 1 mM PEP, 10 mM MgCl₂, 15 mM dithiothreitol (B142953) (DTT), and 1 mM Na₃VO₄ in 50 mM Tris-HCl buffer (pH 8.0).[4]

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.[4]

-

Dephosphorylation: Add 25 µL of alkaline phosphatase (50 units) in 100 mM NaOH-glycine buffer (pH 10.0) and incubate at 37°C for 3 hours to dephosphorylate the Neu5Ac-9-phosphate product.[4]

-

Sample Preparation: a. Add 150 µL of chilled ethanol and incubate at -30°C for 30 minutes to precipitate proteins.[4] b. Centrifuge the mixture and collect the supernatant.[4] c. Dry the supernatant.[4]

-

Derivatization and Analysis: a. Derivatize the resulting Neu5Ac with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4] b. Analyze the DMB-derivatized Neu5Ac by fluorometric HPLC.[4]

N-acylneuraminate-9-phosphatase (NANP) Activity Assay

A direct and continuous spectrophotometric assay for NANP can be performed by coupling the release of inorganic phosphate to a colorimetric reaction.

Protocol:

-

Substrate Synthesis: Neu5Ac-9-phosphate can be synthesized enzymatically using NANS or chemically.

-

Reaction Setup: Prepare a reaction mixture containing purified NANP, a known concentration of Neu5Ac-9-phosphate, and a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay. The amount of phosphate released is proportional to the NANP activity.

CMP-sialic acid synthetase (CMAS) Activity Assay

The activity of CMAS can be determined by measuring the amount of CMP-Neu5Ac produced using HPLC.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified CMAS, Neu5Ac, CTP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding ethanol.

-

Quantification: Analyze the amount of CMP-Neu5Ac formed by reverse-phase HPLC with UV detection at 271 nm.

Conclusion

The biosynthesis of N-Acetylneuraminic acid is a fundamental metabolic pathway in mammals with profound implications for health and disease. This technical guide has provided a comprehensive overview of the core pathway, including the enzymes, intermediates, and quantitative data. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers investigating this pathway, with the ultimate goal of facilitating the development of novel therapeutic strategies targeting sialic acid metabolism. Further research is warranted to fully elucidate the regulatory mechanisms governing this pathway and to explore the therapeutic potential of its modulation.

References

- 1. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acylneuraminate-9-phosphatase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]

- 9. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic properties of the acylneuraminate cytidylyltransferase from Pasteurella haemolytica A2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Terminal Sialic Acids on Glycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Terminal sialic acids, the nine-carbon sugar residues that cap the glycan chains of glycoproteins and glycolipids, play a critical and multifaceted role in a vast array of physiological and pathological processes. Their strategic location on the cell surface and on secreted molecules makes them key players in mediating cellular interactions, signaling cascades, and host-pathogen encounters. This in-depth technical guide explores the core physiological functions of terminal sialic acids, provides detailed experimental methodologies for their study, and presents quantitative data to underscore their significance in health and disease.

Molecular and Cellular Interactions: The Sialic Acid Interface

Terminal sialic acids act as crucial recognition sites and modulators of molecular interactions, influencing cell adhesion, signaling, and immune responses.[1][2][3][4] Their intrinsic negative charge contributes to the electrostatic repulsion between cells, thereby regulating cell-cell adhesion and maintaining cellular integrity.[4][5]

Siglec-Mediated Signaling: A Key Immune Checkpoint

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of I-type lectins expressed predominantly on immune cells that recognize sialic acid as a "self" signal, thereby modulating immune responses.[1][6][7] The interaction between sialic acids on host cells and inhibitory Siglecs on immune cells, such as macrophages and B cells, typically leads to the dampening of inflammatory responses and the maintenance of immune homeostasis.[1][6]

dot

Caption: Siglec-mediated inhibitory signaling pathway.

Complement System Regulation: Preventing Self-Attack

Terminal sialic acids on host cells play a critical role in protecting them from the alternative pathway of the complement system, a key component of innate immunity.[6][8][9] Factor H, a soluble complement regulatory protein, binds to sialic acids on host cell surfaces, which enhances its ability to inactivate C3b, a central component of the complement cascade.[6][8][10] This prevents the amplification of the complement response on "self" surfaces.

dot

Caption: Sialic acid-mediated regulation of the complement system.

Role in Pathogen Recognition and Infection

The very mechanisms that sialic acids use to maintain self-tolerance are often exploited by pathogens to facilitate infection.[11][12][13][14] Many viruses, bacteria, and parasites have evolved proteins that specifically recognize and bind to host cell sialic acids as a means of attachment and entry.[11][14][15]

Viral and Bacterial Adhesion

A classic example is the influenza virus, whose hemagglutinin protein binds to α-2,3- or α-2,6-linked sialic acids on the surface of respiratory epithelial cells, initiating infection.[11] Similarly, various bacteria produce adhesins or toxins that target host sialic acids.[14]

dot

Caption: Pathogen recognition of host cell sialic acids.

Sialic Acids in Cancer Biology

Aberrant sialylation is a hallmark of many cancers and is associated with tumor progression, metastasis, and immune evasion.[16][17][18][19][20] Cancer cells often exhibit hypersialylation, an increased density of sialic acids on their surface, which can mask underlying antigens from immune recognition and promote metastasis by reducing cell-cell adhesion.[17][18][19]

Quantitative Data: Sialic Acid Levels in Cancer

| Tissue/Fluid | Condition | Sialic Acid Level | Fold Change | Reference |

| Blood Serum | Healthy Donor | 10.5 +/- 0.4 mg/100 ml | - | [21] |

| Blood Serum | Growing Tumors | 23.1 +/- 1.1 mg/100 ml | ~2.2x | [21] |

| Blood Serum | Non-tumoral Diseases | 13.8 +/- 0.5 mg/100 ml | ~1.3x | [21] |

| Saliva | Healthy Controls | 40.3 mg/dL | - | [4] |

| Saliva | Precancerous Tumors | 57.5 mg/dL | ~1.4x | [4] |

| Saliva | Oral Cancer | 80.4 mg/dL | ~2.0x | [4] |

| Cancer Cells (T47D, MCF7, MDA MB231) | Nutrient-Deprived + Neu5Ac | Up to 4-fold higher than normal cells | 4x | [3] |

Neurological Function and Development

Sialic acids are essential for proper brain development and cognitive function.[22][23] They are major components of brain gangliosides and polysialic acid (polySia), a unique polymer of sialic acid that modifies the neural cell adhesion molecule (NCAM).[22][23][24][25][26][27] PolySia-NCAM plays a crucial role in neuronal migration, axon guidance, and synaptic plasticity.[22][23][24][25][26]

Protein Stability and Function

Sialylation can significantly impact the stability, conformation, and function of glycoproteins.[28] The negative charge and hydrophilicity of sialic acids can protect proteins from proteolytic degradation and thermal denaturation.[28] Furthermore, the presence of terminal sialic acids can influence the binding of proteins to their receptors and modulate their biological activity.[29] For instance, desialylation of the tyrosine kinase receptor TrKA is necessary for its activation.[29]

Experimental Protocols

Detection and Quantification of Cell Surface Sialic Acids

Method: Flow cytometry using sialic acid-binding lectins.[30]

Protocol:

-

Cell Preparation: Harvest and wash cells with phosphate-buffered saline (PBS).

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Washing: Wash cells twice with PBS.

-

Lectin Staining: Resuspend cells in PBS containing biotinylated lectins specific for different sialic acid linkages (e.g., Maackia amurensis lectin II (MAL-II) for α-2,3 linkages and Sambucus nigra agglutinin (SNA) for α-2,6 linkages). Incubate for 30-60 minutes at 4°C.

-

Washing: Wash cells twice with PBS.

-

Secondary Staining: Resuspend cells in PBS containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC). Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with PBS.

-

Analysis: Resuspend cells in PBS and analyze by flow cytometry.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutrient-deprived cancer cells preferentially use sialic acid to maintain cell surface glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complementing the Sugar Code: Role of GAGs and Sialic Acid in Complement Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ノイラミニダーゼ(シアリダーゼ)のプロトコル [sigmaaldrich.com]

- 9. Glycomic Analysis of Sialic Acid Linkages in Glycans Derived from Blood Serum Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saliva Acid Detection Method | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Sialic acids in infection and their potential use in detection and protection against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sialic Acids as Receptors for Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sialic acids in infection and their potential use in detection and protection against pathogens - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 16. Binding and Inhibition Assays for Siglecs | Springer Nature Experiments [experiments.springernature.com]

- 17. doras.dcu.ie [doras.dcu.ie]

- 18. Sialic acid linkage-specific alkylamidation via ring-opening aminolysis (aminolysis-SALSA) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. [Circulating lipid-bound sialic acid levels in patients with malignant tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Binding and inhibition assays for Siglecs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Experimental approaches to interfere with the polysialylation of the neural cell adhesion molecule in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cell Surface Expression of Polysialic Acid on NCAM Is a Prerequisite for Activity-Dependent Morphological Neuronal and Glial Plasticity | Journal of Neuroscience [jneurosci.org]

- 27. researchgate.net [researchgate.net]

- 28. ludger.com [ludger.com]

- 29. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]

- 30. researchgate.net [researchgate.net]

structural differences between various sialic acids

An In-depth Technical Guide to the Structural Differences Between Various Sialic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that play pivotal roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and immune responses.[1][2] Typically situated at the terminal positions of glycan chains on glycoproteins and glycolipids, their structural heterogeneity provides a vast capacity for biological information encoding.[3][4] This guide delves into the core structural differences that define the vast array of known sialic acids, provides an overview of the analytical techniques used for their characterization, and presents key biosynthetic pathways.

Core Structural Diversity of Sialic Acids

The structural diversity of sialic acids arises from two primary sources: variations in the core structure and a wide range of modifications to this core.

Core Sialic Acid Structures

There are four main core structures from which the majority of sialic acids are derived:

-

N-acetylneuraminic acid (Neu5Ac): The most common sialic acid in humans and many other mammals.[5][6]

-

N-glycolylneuraminic acid (Neu5Gc): Differs from Neu5Ac by the hydroxylation of the N-acetyl group.[7][8] Humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene.[7]

-

Keto-deoxynonulosonic acid (KDN): Lacks the amino group at the C5 position, having a hydroxyl group instead.[9][10]

-

Neuraminic acid (Neu): The foundational nine-carbon backbone, but it is rarely found in its free form in nature.[11]

Modifications of the Sialic Acid Core

The core structures can be further modified at various positions, leading to over 50 known types of sialic acids.[4][12] These modifications significantly impact the physicochemical properties and biological functions of the molecule.[11]

Common modifications include:

-

O-Acetylation: The addition of acetyl groups, most commonly at the C4, C7, C8, and C9 positions.[11]

-

O-Methylation: The addition of a methyl group.

-

Sulfation: The addition of a sulfate (B86663) group, for instance at the C8 position.[13]

-

Phosphorylation: The addition of a phosphate (B84403) group.

-

Lactylation: The addition of a lactyl group.

Glycosidic Linkage Diversity

Sialic acids are attached to the underlying glycan chain through various glycosidic linkages, further contributing to their structural diversity. The most common linkages are:

-

α2-3 linkage: To a galactose (Gal) residue.

-

α2-6 linkage: To a galactose (Gal) or N-acetylgalactosamine (GalNAc) residue.[14][15]

-

α2-8 and α2-9 linkages: To another sialic acid residue, forming polysialic acid chains.[12]

Quantitative Data Summary

The structural differences between sialic acids can be quantified by comparing their molecular weights and acidity (pKa).

| Sialic Acid | Abbreviation | Molecular Weight ( g/mol ) | pKa | Key Structural Feature |

| N-acetylneuraminic acid | Neu5Ac | 309.27 | 2.6[16] | N-acetyl group at C5 |

| N-glycolylneuraminic acid | Neu5Gc | 325.27 | 2.92[6] | N-glycolyl group at C5 |

| Keto-deoxynonulosonic acid | KDN | 268.21 | - | Hydroxyl group at C5 |

| N-acetyl-9-O-acetylneuraminic acid | Neu5,9Ac₂ | 351.31 | - | O-acetyl group at C9 of Neu5Ac |

Experimental Protocols for Sialic Acid Analysis

The characterization of sialic acid structures requires a combination of analytical techniques. Below are detailed methodologies for two common approaches.

Analysis of Sialic Acids by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a sensitive method for the quantification of sialic acids without the need for derivatization.[1][17]

1. Sample Preparation: Release of Sialic Acids

-

For glycoproteins, perform mild acid hydrolysis by incubating the sample in 2 M acetic acid at 80°C for 3 hours.

-

Alternatively, enzymatic release can be achieved using a sialidase (neuraminidase). Incubate the sample with sialidase from Arthrobacter ureafaciens in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.5) at 37°C for 1 to 18 hours.[17]

-

Remove precipitated protein by centrifugation.

-

Filter the supernatant through a 0.2 µm filter before injection.

2. Chromatographic Conditions

-

Column: A high-performance anion-exchange column, such as a Dionex CarboPac PA10 or PA20.

-

Eluent: A sodium hydroxide (B78521) and sodium acetate gradient. For example, an isocratic elution with 100 mM sodium hydroxide and a gradient of sodium acetate from 0 to 250 mM.[15]

-

Flow Rate: Typically 0.25 to 1.0 mL/min.

-

Temperature: 30°C.

3. Pulsed Amperometric Detection (PAD)

-

Use a gold working electrode and an Ag/AgCl reference electrode.

-

Apply a waveform suitable for carbohydrate detection.

4. Data Analysis

-

Identify and quantify sialic acids by comparing the retention times and peak areas to those of known standards (e.g., Neu5Ac, Neu5Gc).

Analysis of Sialic Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides detailed structural information, including mass and fragmentation patterns, which is crucial for identifying different sialic acid modifications.[5]

1. Sample Preparation: Release and Derivatization

-

Release sialic acids as described for HPAEC-PAD.

-

For enhanced sensitivity and chromatographic separation, derivatize the released sialic acids. A common method is labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB).

-

Mix the sialic acid sample with the DMB reagent (containing DMB, sodium hydrosulfite, and 2-mercaptoethanol (B42355) in a solution of acetic acid and water).

-

Incubate at 50-60°C for 2-3 hours in the dark.

-

Stop the reaction by adding a neutralizing solution.

-

2. Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous solution containing a small amount of formic acid or acetic acid (e.g., 0.1% formic acid).

-

Flow Rate: Typically 0.2 to 0.5 mL/min.

3. Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis Mode: Full scan mode to detect all ions, and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

-

Collision Energy: Varies depending on the instrument and the specific sialic acid derivative being analyzed.

4. Data Analysis

-

Identify sialic acids based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.

-

Quantification can be achieved by comparing peak areas to those of derivatized standards.

Visualizations

Sialic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of Neu5Ac and Neu5Gc.

Caption: Biosynthesis pathway of Neu5Ac and Neu5Gc.

General Workflow for Sialic Acid Analysis

This diagram outlines the typical experimental steps for the analysis of sialic acids from biological samples.

Caption: General experimental workflow for sialic acid analysis.

References

- 1. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sialic acid carboxylic acid | C12H19NO11 | CID 129878003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Modification of Sialic Acids on Solid Phase: Accurate Characterization of Protein Sialylation. | Semantic Scholar [semanticscholar.org]

- 8. Development and application of GlycanDIA workflow for glycomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide [mdpi.com]

- 10. Sialylation Pathway [horizondiscovery.com]

- 11. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of N-Acetylneuraminic Acid in Cellular Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, is strategically positioned at the outermost end of glycan chains on cell surfaces.[1][2] This terminal location makes it a critical mediator of molecular and cellular interactions, playing a profound role in a wide array of physiological and pathological cellular adhesion processes. This guide provides an in-depth examination of Neu5Ac's involvement in adhesion, focusing on its interactions with selectins, Siglecs, and pathogens, and details the experimental methodologies used to elucidate these functions.

Neu5Ac in Selectin-Mediated Leukocyte Adhesion

Selectin-mediated adhesion is fundamental to the inflammatory response, facilitating the initial tethering and rolling of leukocytes on the endothelial surface. This process is critically dependent on the interaction between selectins and their carbohydrate ligands, which are often terminated with Neu5Ac.

The primary ligand for selectins is the tetrasaccharide Sialyl-Lewis X (sLeX), an endogenous antigen where Neu5Ac is an essential component.[3][4] The interaction between the lectin domain of E-, P-, and L-selectins and the Neu5Ac-containing sLeX motif on leukocytes initiates the adhesion cascade.

Quantitative Binding Data

The affinity of selectins for their sialylated ligands is typically low, which facilitates the dynamic rolling of leukocytes rather than firm adhesion. Quantitative measurements of these interactions are crucial for understanding the kinetics of inflammation and for designing effective inhibitors.

| Interaction | Binding Affinity (KD) | Experimental Method | Notes |

| P-selectin & TBC1269 (sLeX analogue) | ~111.4 µM | Surface Plasmon Resonance (SPR) | Binding involves both calcium-dependent and -independent mechanisms with high on/off rates.[5][6] |

| L-selectin & sLeX | Low Affinity | Cell Adhesion Assays | sLeX is a poorer inhibitor compared to its methyl glycoside, highlighting the importance of the anomeric group.[5][6] |

| E-selectin & sLeX | Low Affinity | Inhibition Assays | The affinity of cell adhesion is orders of magnitude higher than soluble ligand binding, suggesting avidity effects on the cell surface.[4] |

Experimental Protocol: Parallel Plate Flow Chamber Assay

This assay is a standard in vitro method to study leukocyte adhesion to endothelial cells or purified adhesion molecules under defined shear stress conditions, mimicking blood flow.

Objective: To quantify the adhesion (tethering and rolling) of leukocytes on a surface coated with P-selectin, mediated by Neu5Ac-containing ligands like sLeX.

Methodology:

-

Chamber Assembly: A parallel plate flow chamber is assembled with a coverslip coated with recombinant P-selectin.

-

Cell Preparation: Isolate human neutrophils or use a cell line (e.g., HL-60) known to express P-selectin ligands.[7]

-

Perfusion: The cell suspension is drawn through the chamber at a controlled flow rate, generating a specific wall shear stress.

-

Data Acquisition: Adhesion events are visualized using phase-contrast microscopy and recorded. The number of tethering and rolling cells is quantified using image analysis software.

-

Inhibition Studies: To confirm specificity, the assay can be repeated in the presence of blocking agents, such as antibodies against P-selectin or soluble sLeX analogues.[4]

Siglec-Neu5Ac Interactions in Immune Modulation

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins primarily expressed on immune cells that recognize sialylated glycans.[8][9][10] These interactions are crucial for distinguishing "self" from "non-self," thereby preventing autoimmunity and modulating immune responses.

Most Siglecs possess intracellular Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[8][11] Upon binding to Neu5Ac on opposing cell surfaces, these ITIMs become phosphorylated by Src family kinases.[11][12] This leads to the recruitment of phosphatases like SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, ultimately inhibiting cellular activation.[11][12][13]

Signaling Pathway: Inhibitory Siglec Signaling

The binding of a Neu5Ac-terminated glycan to an inhibitory Siglec (e.g., Siglec-7 or -9 on T cells and NK cells) initiates a signaling cascade that dampens immune cell activation.[13]

References

- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of P-selectin-mediated cell adhesion by a sulfated derivative of sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - Indian Journal of Medical Research [ijmr.org.in]

- 10. Studies on the Detection, Expression, Glycosylation, Dimerization, and Ligand Binding Properties of Mouse Siglec-E - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Siglecs in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The challenge of cytotoxic T cell responses in carcinoma with a focus on lung carcinoma [frontiersin.org]

An In-depth Technical Guide on the Core Chemical Properties of N-Acetylneuraminic Acid

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, is a nine-carbon α-keto acid that plays a crucial role in a multitude of biological processes.[1] Systematically named 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid, Neu5Ac is typically found as a terminal residue on the oligosaccharide chains of glycoproteins and glycolipids.[1] Its presence is fundamental to cellular recognition, adhesion, and signaling phenomena.[1] This technical guide provides a comprehensive overview of the core chemical properties of N-Acetylneuraminic acid, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

N-Acetylneuraminic acid is a white to off-white crystalline powder.[2][3] In solution, it exists primarily in the beta-anomeric form (over 90%), although the alpha-anomer is the configuration found when it is bound to glycans.[3][4] A bacterial enzyme, sialic acid mutarotase (B13386317) (NanM), can rapidly equilibrate solutions to the resting state of approximately 90% beta-anomer and 10% alpha-anomer.[3]

Table 1: Quantitative Physicochemical Data for N-Acetylneuraminic Acid

| Property | Value | References |

| Molecular Formula | C₁₁H₁₉NO₉ | [1][5] |

| Molecular Weight | 309.27 g/mol | [1][5][6] |

| Melting Point | 184-186 °C (decomposes) | [3][5] |

| Boiling Point | 762.32 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.57 g/cm³ (Predicted) | [5] |

| pKa | 2.41 ± 0.54 (Predicted), 2.6, 3.02 | [3][7][8] |

| Water Solubility | 50 g/L (at 20 °C) | [2][3][5] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [9] |

| Solubility in DMSO | ~1 mg/mL to 62 mg/mL | [9][10] |

| Solubility in Dimethyl Formamide | ~0.1 mg/mL | [9] |

| Optical Activity [α] | -32° (c=2, water) | [3] |

Stability Profile

N-Acetylneuraminic acid is stable under standard conditions but is incompatible with strong oxidizing agents.[2][3][4] Its stability is significantly influenced by pH and temperature.

-

pH Stability : Neu5Ac demonstrates high stability in the pH range of 3.0 to 10.0, even at elevated temperatures.[11][12][13] However, its stability decreases significantly under strongly acidic (pH 1.0-2.0) or strongly alkaline (pH 11.0-12.0) conditions, especially with heating.[11][12][13] For instance, after heating at 121°C for 20 minutes, over 99% of Neu5Ac remains at pH 7.0, whereas only 14%, 25%, 13%, and 11% remain at pH 1.0, 2.0, 11.0, and 12.0, respectively.[13]

-

Thermal Stability : The degradation of Neu5Ac increases with rising temperature.[13] After heating for 6 hours at 90°C, the remaining percentages of Neu5Ac were 48.0% at pH 1.0, 59.6% at pH 2.0, 36.0% at pH 11.0, and a mere 1.5% at pH 12.0.[13]

-

Oxidative Stability : The presence of oxidizing agents like hydrogen peroxide (H₂O₂) can substantially reduce the stability of Neu5Ac.[11][12]

Metabolic Pathways

N-Acetylneuraminic acid is a key player in vertebrate metabolism. Its biosynthesis primarily occurs in the cytosol, followed by activation in the nucleus, and subsequent incorporation into glycoconjugates in the Golgi apparatus.[14]

Caption: Simplified metabolic pathway of N-Acetylneuraminic acid (Neu5Ac) in vertebrate cells.

The biosynthesis of Neu5Ac begins in the cytoplasm with the condensation of N-acetylmannosamine (ManNAc) and pyruvate, a reaction catalyzed by N-acetylneuraminic acid synthase (NANS).[1][15] The resulting Neu5Ac is then activated to CMP-Neu5Ac in the nucleus.[1][14] This activated form serves as the donor substrate for sialyltransferases in the Golgi apparatus, which transfer Neu5Ac to the terminal positions of glycan chains on proteins and lipids.[16] These sialylated glycoconjugates are then transported to the cell surface. Neu5Ac can be cleaved from these structures by sialidases (neuraminidases) and transported back into the cytoplasm for recycling or degradation.[15]

Experimental Protocols

Determination of pKa Value by UV-Vis Spectrophotometry

This protocol describes a general method for determining the acid dissociation constant (pKa) by measuring the pH-dependent changes in the UV-Vis absorbance spectrum.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of N-Acetylneuraminic acid in deionized water.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 1 to pH 4, which brackets the expected pKa of Neu5Ac (~2.6).

-

Sample Preparation: For each pH value, prepare a sample by diluting a fixed amount of the Neu5Ac stock solution into the buffer solution to a final concentration suitable for spectrophotometric analysis.

-

Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample at a constant temperature.

-

Data Analysis:

-

Identify a wavelength where the absorbance of the acidic and basic forms of Neu5Ac differs significantly.

-

Plot the absorbance at this wavelength against the pH of the solutions. This should yield a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.[17]

-

Quantification of N-Acetylneuraminic Acid using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method is highly sensitive and specific for the quantification of sialic acids.

Methodology:

-

Hydrolysis (for bound Neu5Ac): If quantifying Neu5Ac in glycoproteins, hydrolyze the sample to release the sialic acids. This is typically done by heating the sample in a weak acid (e.g., 2 M acetic acid or 0.1 M H₂SO₄) at 80°C for 1-4 hours.

-

Sample Preparation: Neutralize the hydrolyzed sample if necessary. Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm filter.

-

Chromatographic System:

-

Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™ series).

-

Mobile Phase: A high-pH eluent, typically a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient, is used to separate the sialic acids.

-

Detector: A pulsed amperometric detector with a gold working electrode.

-

-

Detection: The detector uses a series of applied potentials (a waveform) to oxidize the analyte at the surface of the gold electrode, allowing for sensitive detection without derivatization.[18]

-

Quantification: Prepare a standard curve using known concentrations of pure N-Acetylneuraminic acid. The concentration of Neu5Ac in the sample is determined by comparing its peak area to the standard curve.

Caption: General experimental workflow for the quantification of Neu5Ac using HPAE-PAD.

Colorimetric Quantification of Sialic Acid (Warren Assay)

The periodic acid/thiobarbituric acid assay is a classic colorimetric method for the quantitative measurement of free sialic acid.[19]

Methodology:

-

Sample Preparation: If necessary, hydrolyze the sample to release free Neu5Ac as described in the HPAE-PAD protocol.

-

Oxidation: Treat the sample with a periodic acid reagent. This oxidizes the Neu5Ac.

-

Color Development: Add a thiobarbituric acid reagent and heat the mixture in a boiling water bath. A pink-colored chromophore is formed.

-

Extraction: Extract the colored product into an organic solvent (e.g., cyclohexanone (B45756) or butanol) to concentrate it and remove interfering substances.

-

Spectrophotometric Measurement: Measure the absorbance of the organic phase at approximately 549 nm.

-

Quantification: Determine the concentration of Neu5Ac in the sample by comparing its absorbance to a standard curve prepared with known concentrations of Neu5Ac. Commercially available kits have streamlined this process for both colorimetric and fluorometric detection.[20]

References

- 1. grokipedia.com [grokipedia.com]

- 2. guidechem.com [guidechem.com]

- 3. N-Acetylneuraminic acid CAS#: 131-48-6 [m.chemicalbook.com]

- 4. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]

- 5. N-Acetylneuraminic acid | C11H19NO9 - BuyersGuideChem [buyersguidechem.com]

- 6. N-Acetyl-alpha-D-neuraminic acid | C11H19NO9 | CID 444885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Showing Compound N-Acetylneuraminic acid (FDB001209) - FooDB [foodb.ca]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 16. cmm.ucsd.edu [cmm.ucsd.edu]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Quantitative Analysis of N-Acetylneuraminic Acid in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammals, plays a crucial role in a multitude of biological processes, including cell-cell recognition, immune response modulation, and pathogen interactions.[1][2] As a terminal monosaccharide on glycoproteins and glycolipids, alterations in Neu5Ac levels have been implicated in various pathological conditions, including cancer, cardiovascular disease, and neurological disorders.[1][3] Consequently, the accurate quantification of Neu5Ac in biological samples is paramount for disease diagnosis, biomarker discovery, and therapeutic development.[3] This document provides detailed application notes and protocols for the quantitative analysis of Neu5Ac in various biological matrices.

Quantitative Data Summary

The concentration of N-Acetylneuraminic acid can vary significantly depending on the biological matrix, physiological state, and the analytical methodology employed. The following tables summarize representative quantitative data for Neu5Ac in human biological samples.

Table 1: N-Acetylneuraminic Acid (Neu5Ac) Concentrations in Human Plasma/Serum

| Analytical Method | Concentration Range | Sample Type | Reference |

| LC-MS/MS | 25.0 ng/mL (LLOQ) | Human Plasma | [4][5] |

| GC-MS | Levels were 2-3 times higher in lung cancer patients than in controls | Human Plasma | [6] |

| HPLC-UV | 1.5 - 2.5 mM (Total Sialic Acid) | Human Serum | [7] |

Table 2: N-Acetylneuraminic Acid (Neu5Ac) Concentrations in Human Urine

| Analytical Method | Concentration Range | Sample Type | Reference |

| LC-MS/MS | Detection limits of 0.03 ng/mL | Human Urine | [8] |

| LC-MS/MS | Large variation observed in children (7- to 54-fold difference) | Human Urine | [9] |

| LC-MS/MS | LLOQ of 1.40 µM | Human Urine | [10] |

Experimental Protocols

Accurate quantification of Neu5Ac necessitates meticulous sample preparation to liberate the molecule from glycoconjugates, followed by analysis using a sensitive and specific analytical technique.

Protocol 1: Quantification of Total N-Acetylneuraminic Acid in Human Plasma by LC-MS/MS

This protocol describes the quantification of total Neu5Ac in human plasma, which involves an acid hydrolysis step to release Neu5Ac from glycoproteins and glycolipids.

1. Sample Preparation: Acid Hydrolysis and Extraction

-

Objective: To release conjugated Neu5Ac and extract it from the plasma matrix.

-

Procedure:

-

To 100 µL of human plasma, add an equal volume of 0.1 M trifluoroacetic acid.[9]

-

Incubate the mixture at 80°C for 60 minutes to hydrolyze the glycosidic linkages.[9]

-

After hydrolysis, cool the samples on ice.

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).[11]

-

Vortex the samples for 1 minute and then centrifuge at 15,000 x g for 5 minutes.[11]

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]

-

2. LC-MS/MS Analysis

-

Objective: To separate and quantify Neu5Ac using liquid chromatography-tandem mass spectrometry.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[4]

-

Chromatographic Conditions:

-

Column: A hydrophilic interaction chromatography (HILIC) column is suitable for retaining the polar Neu5Ac.[4]

-

Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[4]

-

Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[4]

-

Flow Rate: 0.8 mL/min.[4]

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (Mobile Phase B) and gradually increasing the aqueous component (Mobile Phase A).[4]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[7]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]

-

Transitions: A common transition for Neu5Ac is m/z 308.1 -> 87.1.[7] For an internal standard like ¹³C₃-Neu5Ac, the transition would be m/z 311.1 -> 90.1.[9]

-

3. Quantification

-

Create a standard curve using known concentrations of a purified Neu5Ac standard.

-

The concentration of Neu5Ac in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Quantification of N-Acetylneuraminic Acid in Urine by HPLC with Fluorescence Detection (HPLC-FLD)

This protocol involves the derivatization of Neu5Ac with a fluorescent tag to enhance detection sensitivity.

1. Sample Preparation: Hydrolysis and Derivatization

-

Objective: To release conjugated Neu5Ac and label it with a fluorescent tag.

-

Procedure:

-

For total Neu5Ac, hydrolyze the urine sample using 0.15 M H₂SO₄ at 80°C for 90 minutes.[9] For free Neu5Ac, this step can be omitted.

-

Filter the sample through a 0.22 µm membrane filter.[9]

-

Derivatization is performed using a reagent like 4,5-methylenedioxy-1,2-phenylenediamine dihydrochloride (B599025) (DMB).[12] The optimal derivatization conditions may involve incubating the sample with the DMB reagent for a specific time and temperature (e.g., 120 minutes).[12]

-

2. HPLC Analysis

-

Objective: To separate and quantify the DMB-labeled Neu5Ac.

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.[7]

-

Chromatographic Conditions:

-

Fluorescence Detection:

3. Quantification

-

Prepare a standard curve using DMB-labeled Neu5Ac standards of known concentrations.

-

Quantify the amount of Neu5Ac in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental Workflow for LC-MS/MS Quantification of Neu5Ac

Caption: Workflow for Neu5Ac quantification by LC-MS/MS.

Role of N-Acetylneuraminic Acid in Influenza Virus Infection

Caption: Neu5Ac as a receptor for influenza virus entry.

References

- 1. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 2. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of N-acetylneuraminic acid by gas chromatography-mass spectrometry with a stable isotope as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Detecting N-Acetylneuraminic Acid in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammalian cells, plays a crucial role in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses.[1][2] As a terminal monosaccharide on glycoproteins and glycolipids, the expression and modification of Neu5Ac are implicated in various physiological and pathological states, including cancer and viral infections.[3][4] Consequently, the accurate detection and quantification of Neu5Ac in cell culture are paramount for research, diagnostics, and the development of novel therapeutics.

These application notes provide a comprehensive overview of the principal methods for the detection and quantification of Neu5Ac in cell culture, complete with detailed experimental protocols and comparative performance data. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with fluorescence derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), enzymatic assays, and colorimetric assays.

Methods for N-Acetylneuraminic Acid Detection

A variety of analytical techniques are available for the quantification of Neu5Ac, each with its own advantages in terms of sensitivity, specificity, and throughput. The choice of method often depends on the specific research question, the available instrumentation, and the required level of quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization

HPLC coupled with fluorescence detection is a widely used method for the sensitive and specific quantification of sialic acids.[5] This technique typically involves the derivatization of Neu5Ac with a fluorescent tag, most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by separation using reverse-phase HPLC.[6] The DMB-labeled sialic acids are then detected by a fluorescence detector, providing high sensitivity and specificity.[7][8]

Key Features:

-

High Sensitivity: Achieves picomole-level detection.[7]

-

High Specificity: DMB reacts specifically with the α-keto acid group of sialic acids.[9]

-

Quantitative Accuracy: Provides reliable and reproducible quantification.[5]

-

Versatility: Can be adapted for high-throughput analysis.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled specificity and sensitivity for the quantification of Neu5Ac.[10] This method separates Neu5Ac from other cellular components by liquid chromatography, followed by detection using tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification, even in complex biological matrices.

Key Features:

-

Exceptional Specificity: Unambiguous identification based on mass-to-charge ratio and fragmentation patterns.

-

Ultra-High Sensitivity: Capable of detecting very low concentrations of Neu5Ac.

-

Multiplexing Capability: Allows for the simultaneous quantification of different sialic acid species.

-

No Derivatization Required: Can directly measure underivatized Neu5Ac.

Enzymatic Assays

Enzymatic assays provide a convenient and often high-throughput method for the quantification of Neu5Ac. These assays typically utilize a series of enzymatic reactions that lead to the production of a detectable signal, such as a change in absorbance or fluorescence. A common approach involves the cleavage of Neu5Ac by N-acetylneuraminate lyase (NAL), which produces pyruvate (B1213749). The pyruvate is then quantified in a subsequent enzymatic reaction.

Key Features:

-

High Throughput: Amenable to microplate formats for analyzing a large number of samples.

-

Ease of Use: Commercially available kits simplify the assay procedure.[11]

-

Good Specificity: The use of specific enzymes confers good assay specificity.

Periodate-Resorcinol Assay

The periodate-resorcinol method is a classic colorimetric assay for the quantification of total sialic acids.[12] The assay is based on the periodate (B1199274) oxidation of sialic acid, followed by the reaction with resorcinol (B1680541) to produce a colored product that can be measured spectrophotometrically.[13] While less sensitive and specific than chromatographic methods, it is a simple and cost-effective technique for estimating total sialic acid content.

Key Features:

-

Simplicity: Straightforward and easy-to-perform colorimetric assay.

-

Cost-Effective: Requires basic laboratory equipment and inexpensive reagents.

-

Total Sialic Acid Measurement: Quantifies all forms of sialic acid present in the sample.

Quantitative Data Presentation

The following table summarizes the quantitative performance characteristics of the described methods for Neu5Ac detection.

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Throughput | Notes |

| DMB-HPLC with Fluorescence Detection | ~320 amol | pmol level[7] | Varies, typically in the pmol to nmol range[5] | Medium to High | Highly sensitive and specific for α-keto acids. |

| LC-MS/MS | - | 50.0 ng/mL[10] | 50.0–10,000.0 ng/mL[10] | Medium | Highest specificity and sensitivity. |